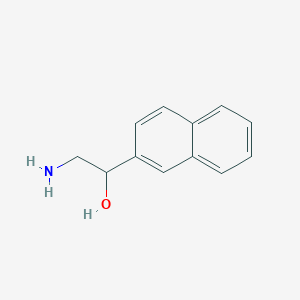

2-Amino-1-(2-naphthyl)-1-ethanol

描述

2-Amino-1-(2-naphthyl)-1-ethanol is an organic compound characterized by a naphthalene (B1677914) ring attached to an ethanol (B145695) backbone, which also features an amino group. ontosight.ai This structure places it in the category of β-amino alcohols. In academic and industrial chemistry, it primarily serves as a precursor or a chemical intermediate, a building block used in the synthesis of more complex molecules. ontosight.ai Its applications are found in chemical research, particularly in studies focused on the synthesis and modification of naphthalene derivatives, and in biological studies to investigate the potential bioactivity of newly designed molecules. ontosight.ai

The compound, also known as 2NPE, is recognized as an atypical amino alcohol. biosynth.com Its molecular structure, combining both a hydrophobic naphthalene system and a hydrophilic ethanolamine (B43304) group, provides unique chemical properties that are crucial for its applications. ontosight.aiontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5696-74-2 ontosight.aibiosynth.com |

| Molecular Formula | C₁₂H₁₃NO ontosight.aibiosynth.com |

| Molecular Weight | 187.24 g/mol biosynth.com |

| Synonyms | 2-amino-1-(naphthalen-2-yl)ethan-1-ol ontosight.ai |

| Flash Point | 122 °C biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-naphthalen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJHAXAIVJIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370700 | |

| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4899-26-7, 5696-74-2 | |

| Record name | 2-Amino-1-(2-naphthyl)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(naphthalen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Chiral Discrimination in 2 Amino 1 2 Naphthyl 1 Ethanol

Enantioselective Synthesis and Enantiomeric Excess (ee) Control

The synthesis of enantiomerically pure β-amino alcohols is a significant goal in organic chemistry, as these motifs are present in numerous pharmaceuticals and natural products. nih.gov Enantioselective methods for preparing compounds like 2-amino-1-(2-naphthyl)-1-ethanol focus on establishing the two contiguous stereocenters with high fidelity.

One major strategy involves the asymmetric reduction of α-amino ketones. Catalytic systems employing chiral ligands are pivotal in controlling the stereochemical outcome. For instance, oxazaborolidine-catalyzed borane reductions have proven effective for producing chiral amino alcohols from precursor ketones with high enantioselectivity. acs.org Another powerful approach is the asymmetric aminohydroxylation of alkenes, which can introduce the amino and hydroxyl groups simultaneously across a double bond with predictable stereochemistry.

Recent advancements in radical C–H amination offer a modern route to chiral β-amino alcohols. nih.gov This method utilizes a multi-catalytic system where a chiral copper catalyst directs a regio- and enantioselective hydrogen atom transfer (HAT), followed by stereoselective amination to form a chiral oxazoline intermediate. nih.gov The subsequent hydrolysis of the oxazoline yields the desired enantioenriched β-amino alcohol. nih.gov In studies involving related substrates, the presence of a naphthyl group has been shown to enhance stereoselectivity, achieving near-complete enantiocontrol (up to 99% ee). nih.gov The bulky nature of the naphthyl group is thought to act as a crucial sterically repulsive element for catalyst recognition. nih.gov

| Synthetic Strategy | Catalyst/Reagent Type | Key Intermediate | Reported Enantiomeric Excess (ee) Range for Analogous Systems |

|---|---|---|---|

| Asymmetric Reduction | Chiral Oxazaborolidine-Catalyzed Borane Reduction | α-Amino Ketone | 93-97% |

| Radical C–H Amination | Chiral Copper Catalyst / Photocatalyst | Oxime Imidate | up to 99% |

| Asymmetric Aminohydroxylation | Chiral Ligand (e.g., (DHQ)2PHAL) | Styrenyl Naphthyl Precursor | Often high, substrate-dependent |

Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Amino alcohols are a privileged class of compounds used extensively as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netnih.gov A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct a stereoselective reaction, after which it can be removed. wikipedia.org Derivatives of this compound are well-suited for this role due to their rigid naphthyl backbone and bidentate coordination sites (nitrogen and oxygen).

In Staudinger [2+2] ketene-imine cycloadditions for the synthesis of β-lactams, chiral amines derived from naphthyl scaffolds have been used to induce stereoselectivity. researchgate.net For example, 1-(2-naphthyl)ethylamines, which are structurally related to the target compound, have been shown to induce moderate to good diastereoselectivity (up to 48% de) in such reactions. researchgate.net The auxiliary controls the facial selectivity of the ketene addition to the imine.

Furthermore, these amino alcohols can be converted into more complex ligands, such as oxazolines or phosphoramidites, for use in transition-metal-catalyzed reactions. acs.org The nitrogen and oxygen atoms can coordinate to a metal center, creating a defined chiral environment that influences the stereochemical outcome of reactions like asymmetric C-C bond formation, hydrogenations, or allylic alkylations. acs.org The binaphthyl motif, in particular, is a well-established scaffold for creating highly effective chiral ligands like BINOL and BINAM, known for inducing high levels of enantioselectivity in a wide array of chemical transformations. researchgate.netmdpi.com

| Application | Reaction Type | Role of Naphthyl Amino Alcohol Derivative | Mechanism of Stereocontrol |

|---|---|---|---|

| Chiral Auxiliary | Staudinger Cycloaddition | Forms a chiral imine intermediate | Directs the approach of the ketene nucleophile |

| Chiral Ligand | Asymmetric Suzuki Coupling | Stabilizes and imparts chirality to a Palladium nanoparticle catalyst | Creates a chiral pocket around the metal's active site |

| Chiral Ligand | Asymmetric Hydrosilylation | Forms a chiral complex with a metal catalyst (e.g., Rhodium, Palladium) | Controls the stereochemistry of Si-H bond addition |

Spectroscopic Analysis of Chiral Complexes and Hydrogen Bonding

Spectroscopic techniques are crucial for understanding the mechanisms of chiral discrimination involving this compound. The interactions in diastereomeric complexes, formed between the enantiomers of the amino alcohol and another chiral molecule, can be probed to elucidate the origins of stereoselectivity.

Studies on the closely related (±)-2-naphthyl-1-ethanol complexed with chiral amino alcohols like alaninol have utilized laser-induced fluorescence and IR fluorescence dip spectroscopy. acs.org These methods allow for the interrogation of weakly bound diastereoisomeric complexes in the gas phase. acs.orgrsc.org Chiral discrimination is observed as a distinct shift in the electronic (S₀–S₁) transition of the naphthyl chromophore depending on whether a homochiral (S,s or R,r) or heterochiral (S,r or R,s) complex is formed. acs.org

Hydrogen bonding plays a central role in the structure and stability of these complexes. The amino alcohol moiety possesses both hydrogen bond donor (OH and NH₂) and acceptor (O and N) sites. nih.govsemanticscholar.org The competition between intramolecular and intermolecular hydrogen bonds can be influenced by the chirality of the interacting partners. rsc.orgresearchgate.net IR spectroscopy is particularly useful for analyzing these interactions by monitoring the frequency shifts of O-H and N-H stretching vibrations upon complexation. acs.orgustc.edu.cn For example, the formation of an intermolecular O-H···N hydrogen bond results in a characteristic red shift of the O-H stretching frequency. nih.gov DFT calculations are often combined with spectroscopic data to model the stable geometries of these diastereomeric complexes and quantify the energetic differences that underpin chiral recognition. rsc.orgresearchgate.net

Optical Resolution Techniques for Amino Alcohols

When an enantioselective synthesis is not viable or a racemic mixture is produced, optical resolution is required to separate the enantiomers. wikipedia.org This process relies on the differential properties of diastereomers. libretexts.org

A primary method for resolving racemic amino alcohols is classical chemical resolution through the formation of diastereomeric salts. libretexts.orgmdpi.com This involves reacting the racemic amino alcohol (which is basic) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid

The reaction produces a mixture of two diastereomeric salts, for example, [(R)-amino alcohol·(R,R)-tartrate] and [(S)-amino alcohol·(R,R)-tartrate]. These diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. wikipedia.orglibretexts.org Once a diastereomeric salt is isolated in pure form, the chiral resolving agent is removed by treatment with a base to regenerate the enantiomerically pure amino alcohol.

Another approach is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. researchgate.netnih.gov Enzyme-catalyzed reactions, for instance using lipases, are highly effective for the kinetic resolution of alcohols and their derivatives. nih.gov

| Resolution Technique | Principle | Typical Reagents/Systems | Separation Method |

|---|---|---|---|

| Classical Resolution | Formation of separable diastereomeric salts | Chiral acids (e.g., Tartaric acid, Mandelic acid) | Fractional Crystallization |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent | Enzymes (e.g., Lipase), Chiral metal catalysts | Chromatography or extraction to separate product from unreacted enantiomer |

| Chiral Chromatography | Differential interaction with a chiral stationary phase (CSP) | Chiral HPLC columns | Chromatographic separation |

Applications in Medicinal Chemistry and Pharmaceutical Development

2-Amino-1-(2-naphthyl)-1-ethanol as a Pharmaceutical Intermediate

This compound is recognized primarily as a key intermediate in the pharmaceutical industry. lookchem.com Its chemical structure is particularly amenable to modifications, allowing for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of a primary amine and a secondary alcohol on the ethyl chain provides reactive sites for various chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. acs.orgnih.gov

The naphthalene (B1677914) moiety of the compound also plays a crucial role in its utility. This bicyclic aromatic system can interact with biological targets through various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are often critical for drug-receptor binding. The specific stereochemistry of the hydroxyl group and the amino group on the ethanolamine (B43304) side chain is also a key determinant of the biological activity of its derivatives.

Below is a table summarizing the key properties of this compound as a pharmaceutical intermediate:

| Property | Value |

| CAS Number | 4899-26-7 lookchem.com |

| Molecular Formula | C12H13NO echemi.com |

| Appearance | White powder lookchem.com |

| Purity | ≥99% lookchem.com |

| Application | Research and development, production of pharmaceuticals lookchem.com |

Development of Drugs Targeting Neurological Disorders

While the core structure of this compound is present in compounds that interact with the central nervous system (CNS), direct and extensive research specifically detailing the development of its derivatives for neurological disorders is not widely documented in the currently available scientific literature. The central nervous system is a primary target for the adverse effects of alcohol, which can contribute to the development of various neurological diseases. nih.gov However, specific studies on this compound derivatives in this context are limited.

Anti-inflammatory and Analgesic Agent Development

There is limited direct evidence in the scientific literature to suggest that this compound itself has been a primary focus for the development of anti-inflammatory and analgesic agents. While some studies have explored the anti-inflammatory and analgesic properties of various ethanol (B145695) extracts from plants, these are not directly related to the specific chemical compound this compound. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net

Precursor to β-Adrenergic Receptor Blockers

The most significant and well-documented application of this compound in medicinal chemistry is its role as a precursor in the synthesis of β-adrenergic receptor blockers, commonly known as beta-blockers. nih.govacs.org These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.

The synthesis of the early beta-blocker, pronethalol, and its derivatives starts from this compound. nih.govacs.org The primary amino group of the precursor is typically alkylated to introduce substituents that are crucial for the antagonist activity at β-adrenergic receptors.

The development of beta-blockers has been heavily reliant on understanding the structure-activity relationships (SAR) of this class of compounds. For antagonists, the aromatic ring system can be varied without losing activity. For instance, replacing the catechol hydroxyl groups of an agonist with chlorine atoms on a phenyl ring maintains β-blocking activity. pharmacy180.com

Key SAR findings for β-adrenergic blocking agents derived from structures related to this compound include:

Aromatic Ring: The nature of the aromatic ring is a primary determinant of β1-antagonistic activity. pharmacy180.com The naphthalene ring in pronethalol, derived from this compound, was a key structural feature. reddit.com

Side Chain: The ethanolamine side chain is essential for activity. The introduction of an oxymethylene bridge (-OCH2-) between the aromatic ring and the ethanolamine side chain, as seen in later beta-blockers like propranolol, was found to enhance potency. pharmacy180.com

Amine Substituent: A secondary amine is optimal for activity. Bulky aliphatic groups, such as isopropyl or tert-butyl, on the nitrogen atom are commonly found in potent β-receptor antagonists. pharmacy180.comnih.gov

Stereochemistry: The hydroxyl-bearing carbon atom in the side chain must possess the (S)-configuration for optimal affinity to the β-receptor. The (R)-enantiomer is typically significantly less potent. pharmacy180.com

Pronethalol, synthesized from this compound, was one of the first beta-blockers to be developed. nih.govacs.org Research into its derivatives involved modifying the N-alkyl and N-aralkyl substituents on the amino group of the parent compound. These modifications were aimed at improving potency and reducing side effects.

The table below shows some of the early derivatives of pronethalol and the impact of the N-substituent on their β-blocking activity.

| Compound | N-Substituent (R) | Relative Potency |

| Pronethalol | Isopropyl | 1 |

| N-tert-Butyl Derivative | tert-Butyl | ~1 |

| N-Phenethyl Derivative | Phenethyl | <1 |

Structure-Activity Relationship (SAR) Studies

The SAR studies of β-blockers derived from this compound have been crucial in the evolution of this class of drugs. The initial discovery of pronethalol, with its naphthyl group instead of the catechol group found in adrenergic agonists, demonstrated that the catechol moiety was not essential for receptor binding and could be replaced to achieve antagonistic activity. reddit.com

Further studies revealed that the nature of the substituent on the amino group significantly influences the potency and selectivity of the drug. Increasing the bulk of the N-substituent generally leads to increased β-receptor activity. pharmacy180.com For example, the progression from a primary amine to a secondary amine with an isopropyl or tert-butyl group was a key step in developing potent beta-blockers. pharmacy180.comnih.gov

The following table summarizes key SAR points for β-adrenergic antagonists related to this compound:

| Structural Feature | Influence on Activity |

| Aromatic Ring | Can be varied; naphthalene and substituted phenyl rings are effective. pharmacy180.comreddit.com |

| Ethanolamine Side Chain | Essential for interaction with the receptor. pharmacy180.com |

| N-Substituent | Bulky alkyl groups (e.g., isopropyl, tert-butyl) enhance β-blocking activity. pharmacy180.comnih.gov |

| Stereochemistry at C-1 | (S)-configuration is crucial for high potency. pharmacy180.com |

General Principles of SAR in Drug Design

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the correlation between the chemical structure of a molecule and its biological activity. drugdesign.orgpatsnap.compharmacologymentor.com The core principle of SAR is that the biological effect of a chemical compound is a direct function of its molecular structure. patsnap.com By systematically modifying the chemical structure of a lead compound, medicinal chemists can deduce which functional groups and structural features are essential for its pharmacological activity and which are not. drugdesign.org

The process of SAR analysis involves the synthesis of a series of analogs of a lead compound, where specific parts of the molecule are altered. oncodesign-services.com These alterations can include changes to the carbon skeleton, the introduction or removal of functional groups, and modifications to stereochemistry. drugdesign.org The biological activity of these analogs is then determined through experimental assays. oncodesign-services.com The resulting data helps in building a qualitative or quantitative understanding of the SAR. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that employs mathematical models to describe the relationship between the chemical structure and biological activity in a quantitative manner. pharmacologymentor.com These models use molecular descriptors, which are numerical values representing various physicochemical properties of the molecules, to predict the activity of unsynthesized compounds, thereby saving time and resources in the drug discovery process. collaborativedrug.com

The insights gained from SAR and QSAR studies are crucial for the optimization of a lead compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties, while minimizing adverse effects. patsnap.comcollaborativedrug.com

Impact of Naphthalene Ring Modifications on Biological Activity

The naphthalene ring system in this compound is a key structural feature that significantly influences its biological activity. Modifications to this bicyclic aromatic scaffold can lead to profound changes in potency, selectivity, and pharmacokinetic properties. The naphthalene moiety can be involved in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. nih.gov

The position of substitution on the naphthalene ring is a critical determinant of biological activity. For instance, in a series of naphthalene-chalcone hybrids, substitution at the second position of the naphthalene ring was found to increase activity. nih.gov The electronic properties of the naphthalene ring can be modulated by introducing substituents. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, which in turn can affect its interaction with target receptors. mdpi.com

Bioisosteric replacement of the naphthalene ring is a common strategy in drug design to improve a compound's properties. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. u-tokyo.ac.jp For example, replacing the naphthalene ring with other bicyclic or heterocyclic systems can lead to compounds with improved solubility, metabolic stability, or target selectivity. Benzazaborinines have been explored as bioisosteric replacements for naphthalene in compounds like propranolol, demonstrating comparable potency and improved pharmacokinetic profiles. researchgate.net

The following table summarizes the impact of select naphthalene ring modifications on biological activity based on findings from related compound series.

| Modification | Rationale | Potential Impact on Biological Activity |

| Positional Isomerism | Altering the attachment point of the amino-ethanol side chain (e.g., from position 2 to 1). | Can significantly affect receptor binding affinity and selectivity due to different spatial arrangements of interacting groups. |

| Substitution on the Ring | Introduction of electron-donating or electron-withdrawing groups. | Modulates the electronic properties of the ring, potentially enhancing interactions with the target or altering metabolic stability. |

| Bioisosteric Replacement | Replacing the naphthalene ring with other aromatic or heteroaromatic systems (e.g., quinoline, indole). | Can improve pharmacokinetic properties (ADME), reduce toxicity, and fine-tune receptor interactions. nih.gov |

| Ring Saturation | Partial or full hydrogenation of one of the aromatic rings. | Alters the planarity and hydrophobicity of the molecule, which can impact receptor fit and selectivity. |

Role of Amino and Hydroxyl Functionalities in Receptor Interactions

The amino and hydroxyl groups of the ethanolamine side chain in this compound are critical for its interaction with many biological receptors, particularly G protein-coupled receptors like adrenergic receptors. nih.govnih.gov These functional groups can participate in key hydrogen bonding interactions within the receptor's binding pocket, which are often essential for agonist or antagonist activity. stereoelectronics.org

The protonated amine group can form a strong ionic bond with an acidic amino acid residue, such as aspartic acid, in the transmembrane domain of the receptor. nih.gov This interaction is a common feature for many biogenic amines and their synthetic analogs that target aminergic receptors. nih.gov The hydroxyl group, particularly its stereochemistry, is also crucial for high-affinity binding and receptor activation. It can act as both a hydrogen bond donor and acceptor, forming specific hydrogen bonds with residues like asparagine and serine within the binding site. nih.gov

The spatial relationship between the aromatic ring, the hydroxyl group, and the amino group is a key determinant of a compound's pharmacological profile. For many adrenergic agonists, the presence of both the amino and β-hydroxyl groups is necessary for effective receptor activation. nih.gov The absence or modification of these groups can lead to a significant decrease in potency or a switch from agonist to antagonist activity.

The following table details the typical interactions of the amino and hydroxyl functionalities in a receptor binding site, drawing parallels from well-studied adrenergic receptor ligands.

| Functional Group | Potential Interactions | Significance in Receptor Binding |

| Amino Group (protonated) | Ionic bonding with acidic residues (e.g., Aspartate). | Anchors the ligand in the binding pocket and is often essential for affinity. nih.gov |

| Hydrogen bond donor. | Contributes to the overall binding energy and specificity. | |

| Hydroxyl Group | Hydrogen bond donor and acceptor with polar residues (e.g., Serine, Asparagine). nih.gov | Orients the ligand correctly within the binding site and is often critical for receptor activation (efficacy). |

| Can influence the conformation of the side chain. | Affects the overall shape of the molecule and its fit within the receptor. |

Pharmacological Studies and Receptor Binding

Pharmacological studies of naphthyl amino alcohols, including compounds structurally related to this compound, have revealed a range of biological activities. These compounds have been investigated for their interactions with various receptor systems, with a significant focus on adrenergic receptors due to their structural similarity to endogenous catecholamines like norepinephrine and epinephrine. nih.gov

The binding of these ligands to their target receptors is typically characterized by their affinity (how strongly they bind) and efficacy (their ability to produce a biological response upon binding). These parameters are often determined through radioligand binding assays and functional assays, respectively. For instance, in the context of adrenergic receptors, a compound might be classified as a full agonist, a partial agonist, or an antagonist. nih.gov

The naphthalene moiety contributes to the binding affinity through hydrophobic and van der Waals interactions with non-polar regions of the receptor's binding pocket. nih.gov The amino and hydroxyl groups, as previously discussed, are crucial for forming specific hydrogen bonds and ionic interactions that are often essential for high-affinity binding and receptor activation. nih.govnih.gov

Mutagenesis studies on receptors, where specific amino acids in the binding pocket are substituted, have been instrumental in elucidating the precise interactions between ligands like naphthyl amino alcohols and their targets. nih.gov These studies have confirmed the importance of specific aspartate and serine residues in the transmembrane helices of adrenergic receptors for binding the ethanolamine side chain of agonists. nih.gov

The following table provides a hypothetical receptor binding profile for a generic naphthyl amino alcohol, illustrating the type of data generated in pharmacological studies.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| α1-Adrenergic | 150 | Partial Agonist |

| α2-Adrenergic | 800 | Antagonist |

| β1-Adrenergic | 50 | Full Agonist |

| β2-Adrenergic | 25 | Full Agonist |

| Serotonin 5-HT1A | >1000 | Negligible |

| Dopamine D2 | >1000 | Negligible |

Drug Design Principles Applied to Naphthyl Amino Alcohols

The design of novel drug candidates based on the naphthyl amino alcohol scaffold involves the application of several key principles of medicinal chemistry. stereoelectronics.orgfiveable.me The primary goal is to optimize the therapeutic properties of the lead compound by enhancing its potency and selectivity, while improving its absorption, distribution, metabolism, and excretion (ADME) profile. fiveable.me

One common strategy is scaffold hopping , where the naphthalene ring is replaced by other aromatic or heteroaromatic systems to explore new chemical space and potentially discover compounds with improved properties. nih.gov This approach can lead to the identification of novel intellectual property and may help to overcome issues related to metabolism or toxicity associated with the naphthalene moiety.

Another important principle is the use of bioisosterism . u-tokyo.ac.jp For example, a hydroxyl group could be replaced with a fluoromethyl group to block metabolic oxidation at that position, or a carboxylic acid could be replaced with a tetrazole to improve oral bioavailability. pressbooks.pub In the context of naphthyl amino alcohols, bioisosteric replacements for the naphthalene ring or modifications to the ethanolamine side chain can be explored.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target receptor to guide the design of new ligands. fiveable.me If the crystal structure of the target receptor is available, computational techniques like molecular docking can be used to predict how different naphthyl amino alcohol analogs will bind and to design modifications that are expected to improve affinity and selectivity.

The following table outlines some drug design principles and their potential application to the this compound scaffold.

| Drug Design Principle | Application to Naphthyl Amino Alcohols | Desired Outcome |

| Conformational Restriction | Introducing cyclic constraints or rigid linkers to the side chain. | Increase receptor selectivity and affinity by reducing the entropic penalty of binding. |

| Homologation | Increasing the length of the alkyl chain connecting the amino group to the naphthalene ring. | Can probe the size and shape of the binding pocket and potentially improve affinity. |

| Introduction of Chiral Centers | Synthesis and separation of enantiomers. | Can lead to improved potency and selectivity, as biological targets are often stereospecific. |

| Prodrug Approach | Masking the hydroxyl or amino group with a labile protecting group. | Can improve oral bioavailability or target the drug to specific tissues. |

Biochemical Research and Metabolic Pathways

Interactions with Biological Macromolecules and Enzyme Activities

The structure of 2-Amino-1-(2-naphthyl)-1-ethanol, which combines a hydrophobic naphthalene (B1677914) moiety with a hydrophilic amino alcohol side chain, suggests a potential for diverse interactions with biological macromolecules like enzymes and receptors. ontosight.ai Research has identified specific interactions, most notably its inhibitory effect on the enzyme glutathione (B108866) reductase. biosynth.com This enzyme is critical for cellular defense against oxidative stress, as it is involved in the detoxification of harmful substances like hydrogen peroxide and organic hydroperoxides. biosynth.com The inhibition of glutathione reductase by this compound suggests it may interfere with cellular antioxidant mechanisms. biosynth.com

While direct interactions with a broad range of enzymes are not extensively documented, studies on structurally similar compounds provide context. For instance, the related compound 1-(2-naphthyl)ethanol (B1194374) can be resolved through enzyme-catalyzed kinetic resolution using Candida antarctica lipase (B570770) B, demonstrating that enzymes can act on the naphthylethanol backbone. nih.gov

Table 1: Documented Enzyme Interaction with this compound

| Enzyme | Interaction Type | Biological Function of Enzyme | Reference |

|---|---|---|---|

| Glutathione Reductase | Inhibition | Detoxification of hydrogen peroxide and organic hydroperoxides. | biosynth.com |

Role in Studying Metabolic Pathways

This compound serves as a useful compound for investigating specific metabolic pathways due to its distinct chemical properties. Its metabolism has been shown to proceed via sulfation and glucuronidation. biosynth.com These are common phase II conjugation reactions that organisms use to increase the water solubility of compounds, facilitating their excretion. The presence of phenolic hydroxyl groups in the molecule makes it a substrate for these pathways. biosynth.com By tracking the formation of its glucuronide and sulfated metabolites, researchers can study the activity and specificity of the enzymes involved in these key detoxification processes. biosynth.com

Relationship to Ethanol (B145695) Metabolism and Related Enzymes (e.g., ADH, ALDH, CYP2E1)

The metabolism of simple ethanol is primarily carried out by a well-defined set of enzymes: alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), and the microsomal ethanol-oxidizing system (MEOS), of which cytochrome P450 2E1 (CYP2E1) is the key component. nih.govnih.govnih.govsandiego.edumdpi.com These enzymes are responsible for the oxidative breakdown of ethanol in the body. psu.edu However, a direct metabolic relationship between this compound and these specific enzymes has not been established in the available research. The structural difference between the small ethanol molecule and the bulky, complex this compound suggests that its metabolic processing may not follow the same primary pathway.

Oxidative Metabolism of Ethanol and By-products

The oxidative metabolism of ethanol is a multi-step process predominantly occurring in the liver. youtube.com

Oxidation to Acetaldehyde (B116499): The first step is the oxidation of ethanol to acetaldehyde. This is mainly catalyzed by cytosolic ADH. nih.govyoutube.com At higher ethanol concentrations, or after chronic consumption, the inducible CYP2E1 enzyme also plays a significant role in this conversion. sandiego.eduyoutube.comnih.gov The activity of CYP2E1 is notable for its generation of reactive oxygen species (ROS) as by-products, which can contribute to cellular oxidative stress. mdpi.comnih.gov

Oxidation to Acetate (B1210297): The resulting acetaldehyde, which is a toxic and reactive compound, is quickly oxidized to non-toxic acetate by ALDH enzymes, primarily located in the mitochondria. nih.gov

This pathway is central to ethanol clearance and toxicity. The accumulation of acetaldehyde is linked to many of the adverse effects of alcohol consumption. mdpi.compsu.edu

Table 2: Key Enzymes in Oxidative Ethanol Metabolism

| Enzyme | Abbreviation | Location | Substrate | Product | Reference(s) |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase | ADH | Cytosol | Ethanol | Acetaldehyde | nih.govsandiego.eduyoutube.com |

| Cytochrome P450 2E1 | CYP2E1 | Endoplasmic Reticulum | Ethanol | Acetaldehyde | mdpi.comyoutube.comnih.govwikipedia.org |

| Aldehyde Dehydrogenase | ALDH | Mitochondria | Acetaldehyde | Acetate | nih.govnih.gov |

Enzyme Specificity and Metabolic Conversion

Enzyme specificity is a crucial factor determining which compounds can be metabolized. The enzymes responsible for ethanol breakdown have varying degrees of specificity. nih.govpsu.edu ADH has a broad specificity for various primary and secondary alcohols, but its efficiency can decrease as the size of the alcohol substrate increases. sandiego.edu Similarly, CYP2E1 is known to metabolize a range of small, low molecular weight compounds. nih.govwikipedia.org

Given the considerable size and structural complexity of the naphthalene group in this compound, it is chemically distinct from simple alcohols like ethanol. This structural bulk likely influences its ability to fit into the active sites of typical ethanol-metabolizing enzymes like ADH and CYP2E1. The documented metabolic conversion of this compound proceeds through conjugation reactions like sulfation and glucuronidation rather than the primary oxidative pathway used for ethanol. biosynth.com This indicates that the body utilizes a different set of enzymes for its clearance, highlighting the principle of enzyme specificity in metabolic processing.

Advanced Research Directions and Future Perspectives

Exploration of New Catalytic Systems for Asymmetric Synthesis

The synthesis of enantiomerically pure 1,2-amino alcohols is of great importance due to their prevalence in biologically active molecules and as chiral auxiliaries. nih.gov Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is a key area of research for compounds like 2-amino-1-(2-naphthyl)-1-ethanol. youtube.comyoutube.com

Recent advancements have focused on the development of novel catalytic systems to achieve high enantioselectivity and efficiency. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones has emerged as a promising, environmentally friendly alternative to traditional methods. acs.orgnih.gov This technique has been successfully applied to synthesize a variety of chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. nih.gov The use of chiral β-amino alcohol ligands in conjunction with ruthenium catalysts has also been shown to be effective in the ATH of N-phosphinyl ketimines, with the rigidity of the ligand's structure playing a crucial role in achieving good enantiomeric excesses. mdpi.com

Furthermore, new chiral amino alcohol ligands are being optimized for the catalytic enantioselective addition of organozinc reagents to aldehydes, demonstrating excellent catalytic activity and yielding products with high enantiomeric excess. rsc.org The development of novel chiral ligands, such as those based on binaphthyl scaffolds for palladium-catalyzed reactions, is also expanding the toolbox for asymmetric C-H activation, a powerful strategy for synthesizing complex molecules. nih.govmdpi.com

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Amino Alcohols

| Catalyst/Ligand System | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Ruthenium-catalyzed with chiral diamine ligands | Asymmetric Transfer Hydrogenation | α-amino ketones | High yields and excellent enantioselectivities (>99% ee) for various chiral 1,2-amino alcohols. | acs.orgnih.gov |

| Chiral β-amino alcohol ligands with Ruthenium | Asymmetric Transfer Hydrogenation | N-phosphinyl ketimines | Good enantiomeric excesses, with ligand rigidity being a key factor. | mdpi.com |

| Optimized chiral amino alcohol ligands | Enantioselective addition | Diethylzinc to aldehydes | Nearly quantitative yield and high enantiomeric excess (ee = 95%). | rsc.org |

| NOBINAc ligands with Palladium catalysts | Asymmetric C-H activation | Homobenzyltriflamides and allenes | Substantially higher enantioselectivities compared to previous methods. | nih.gov |

In Vivo Studies and Efficacy/Safety Profiling

While in vitro studies provide valuable preliminary data, in vivo investigations are essential to understand the biological activities and potential therapeutic applications of this compound and its derivatives. ontosight.aicdc.gov Such studies are crucial for determining the pharmacokinetic and pharmacodynamic profiles of a compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). ontosight.ai

The pharmacological profile of related compounds, such as aminoindane and mephedrone (B570743) analogs, has been investigated to understand their effects on monoamine transporters. researchgate.netnih.gov These studies reveal that structural modifications can significantly alter a compound's interaction with biological targets, leading to different pharmacological effects. nih.gov For instance, some naphthyl derivatives have shown anti-inflammatory activities by inhibiting neutrophil activation. researchgate.net

Future research on this compound would necessitate comprehensive in vivo studies to evaluate its efficacy and safety for any potential therapeutic application. ontosight.ai This would involve assessing its effects in relevant animal models of disease and gathering data to support potential clinical trials in humans. ontosight.ai

Advanced Drug Discovery and Optimization Strategies

The naphthalene (B1677914) moiety is a structural feature found in numerous biologically active compounds, including antimicrobial and anticancer agents. nih.govnih.gov This suggests that derivatives of this compound could be promising candidates for drug discovery. ontosight.aiontosight.ai Advanced drug discovery strategies for this compound would involve a multi-pronged approach, including structure-activity relationship (SAR) studies, computational modeling, and the synthesis of novel derivatives. ontosight.ai

SAR studies are crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. ontosight.ai This knowledge can then be used to design and synthesize new analogs with improved potency and selectivity. For example, the Betti reaction has been employed to create novel aminobenzylnaphthols with cytotoxic properties against cancer cell lines. nih.gov

Computational tools like molecular docking can be used to predict how these compounds might interact with specific biological targets, such as enzymes or receptors. nih.gov This in silico approach can help to prioritize which derivatives to synthesize and test, thereby streamlining the drug discovery process. The ultimate goal is to optimize the structure of the lead compound to enhance its therapeutic effects while minimizing potential side effects. ontosight.ai

Potential in Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science. The aminonaphthalene core is a building block for conducting polymers. For instance, poly(2-aminonaphthalene) has been synthesized via chemical oxidative polymerization. ias.ac.in While this polymer exhibits lower electrical conductivity compared to its 1-aminonaphthalene counterpart, the study of such materials is crucial for developing new organic electronic devices. ias.ac.in

The presence of both an amino group and a hydroxyl group in this compound offers multiple sites for polymerization and functionalization. This could allow for the creation of novel polymers with tailored properties, such as thermal stability and specific morphological characteristics. ias.ac.in Further research in this area could explore the incorporation of this chiral monomer into polymers to create materials with unique optical or recognition properties. The synthesis and characterization of such materials could open up new possibilities in areas like chiral separations and sensor technology. researchgate.netrepec.org

Role in Analytical Chemistry as a Reagent

Chiral amino alcohols are valuable reagents in analytical chemistry, particularly in the field of chiral separations. sigmaaldrich.comsigmaaldrich.com The enantiomers of a chiral drug can have significantly different pharmacological effects, making their separation and analysis a critical aspect of pharmaceutical development and quality control. nih.gov

The compound this compound, being a chiral amino alcohol, has the potential to be used as a chiral selector or as a component of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.govyakhak.org Polysaccharide-based CSPs are widely used for the enantiomeric resolution of various compounds, and the performance of these phases can be influenced by the structure of the chiral selector. yakhak.org

Furthermore, derivatives of amino alcohols can be used to create chiral selectors for gas chromatography and supercritical fluid chromatography. nih.gov The development of new analytical methods utilizing this compound or its derivatives could lead to improved enantioselective separation of a wide range of chiral molecules, including amino acids, pharmaceuticals, and other biologically active compounds. sigmaaldrich.comsigmaaldrich.com

常见问题

Q. What are the optimized synthetic routes for 2-Amino-1-(2-naphthyl)-1-ethanol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves a two-step process: (1) condensation of 2-naphthaldehyde with an appropriate amine precursor (e.g., benzylamine derivatives) in anhydrous CH₂Cl₂ with ZnI₂ as a catalyst, followed by (2) reduction using LiAlH₄ in THF. Yield optimization requires strict anhydrous conditions, controlled temperature (0–5°C during reduction), and stoichiometric excess of the aldehyde (1.2–1.5 equivalents). Post-reduction purification via aqueous workup (e.g., Celite filtration) and recrystallization with oxalic acid or fumaric acid enhances purity .

Q. What spectroscopic and analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key diagnostic signals include the α-hydroxyl proton (δ 4.8–5.2 ppm, broad) and aromatic protons from the naphthyl group (δ 7.2–8.2 ppm). The amino group typically appears as a singlet near δ 1.8–2.2 ppm .

- Melting Point : Consistency with literature values (e.g., 160–166°C for oxalate salts) confirms purity .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed by modifying substituents on the naphthyl or amino groups?

Methodological Answer:

- Substituent Variation : Introduce alkyl (e.g., hexyl), alkoxy (e.g., methoxy), or aryl groups (e.g., benzyl) at the naphthyl ring or amino group. For example, replacing the naphthyl group with a 3-methoxybenzyl moiety alters steric and electronic properties, impacting receptor binding .

- Biological Assays : Test derivatives for affinity against targets like serotonin receptors (5-HT₂A) using radioligand displacement assays. Compare IC₅₀ values to establish SAR trends .

Q. What methodologies are suitable for developing stability-indicating HPLC or GC methods for this compound?

Methodological Answer:

- HPLC : Optimize using a gradient elution (water/acetonitrile with 0.1% formic acid) to separate degradation products (e.g., oxidized naphthyl derivatives). Validate parameters per ICH guidelines (linearity, LOQ < 0.1%) .

- GC-MS : Derivatize the amino and hydroxyl groups using BSTFA to enhance volatility. Use a DB-5 column and EI ionization to detect thermal degradation products .

Q. What strategies are effective in mitigating decomposition during storage or reactions?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Use desiccants to minimize hygroscopicity .

- Reaction Conditions : Avoid prolonged exposure to acidic media (pH < 5) to prevent protonation-induced decomposition. Stabilize intermediates by forming salts (e.g., oxalate) during synthesis .

Q. How can computational modeling predict interactions with biological targets like serotonin receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model the compound’s binding to the 5-HT₂A receptor. Focus on hydrogen bonding (hydroxyl and amino groups) and π-π stacking (naphthyl ring) with residues Tyr370 and Phe339 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。